molecular formula C11H8F3N3 B13098586 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B13098586
M. Wt: 239.20 g/mol
InChI Key: IIXVMLDNZRIJNY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H8F3N3

Molecular Weight

239.20 g/mol

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-5-16-10(15)17-6-7/h1-6H,(H2,15,16,17)

InChI Key

IIXVMLDNZRIJNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)N)C(F)(F)F

Origin of Product

United States

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